1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one
CAS No.: 608503-42-0
Cat. No.: VC11794919
Molecular Formula: C25H30N2O4
Molecular Weight: 422.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 608503-42-0 |
|---|---|
| Molecular Formula | C25H30N2O4 |
| Molecular Weight | 422.5 g/mol |
| IUPAC Name | (4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione |
| Standard InChI | InChI=1S/C25H30N2O4/c1-16(2)17-9-11-18(12-10-17)22-21(23(28)19-7-6-8-20(15-19)31-5)24(29)25(30)27(22)14-13-26(3)4/h6-12,15-16,22,28H,13-14H2,1-5H3/b23-21+ |
| Standard InChI Key | XTYPAODAJHKMBR-XTQSDGFTSA-N |
| Isomeric SMILES | CC(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC(=CC=C3)OC)\O)/C(=O)C(=O)N2CCN(C)C |
| SMILES | CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC(=CC=C3)OC)O)C(=O)C(=O)N2CCN(C)C |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC(=CC=C3)OC)O)C(=O)C(=O)N2CCN(C)C |
Introduction
Structural Characteristics and Nomenclature
The compound belongs to the 1,5-dihydro-pyrrol-2-one family, characterized by a five-membered lactam ring with ketone and hydroxyl functional groups. Its IUPAC name reflects the following substituents:
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N1 position: A 2-(dimethylamino)ethyl group, introducing both basicity and hydrogen-bonding potential.
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C3 position: A hydroxyl group critical for hydrogen-bond interactions.
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C4 position: A 3-methoxybenzoyl moiety, contributing aromatic and electron-donating properties.
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C5 position: A 4-isopropylphenyl group, enhancing hydrophobic interactions.
This configuration aligns with derivatives explored for inhibiting the annexin A2–S100A10 protein interaction, a target implicated in cancer metastasis and angiogenesis .
Synthetic Methodology
The synthesis of pyrrol-2-one derivatives typically follows a two-step protocol involving Claisen condensation and multicomponent coupling reactions .
Claisen Condensation
Aryl methyl ketones (e.g., 4-isopropylacetophenone) react with dimethyl oxalate under basic conditions to form substituted methyl pyruvates. For example, microwave-assisted condensation using 2 M MeONa in MeOH at 30°C for 5 minutes yields sodium enolate intermediates, which are acidified to isolate pyruvate precursors .
Three-Component Coupling
Pyruvates, aldehydes (e.g., 3-methoxybenzaldehyde), and amines (e.g., 2-(dimethylamino)ethylamine) undergo a one-pot reaction to assemble the pyrrol-2-one core. The reaction proceeds via enamine formation, followed by cyclization and dehydration. Optimized conditions (1,4-dioxane, room temperature, 12–24 hours) yield the target compound with moderate to high purity .
Example Synthesis:
Reaction of methyl pyruvate 12b (2.0 mmol) with 2-(dimethylamino)ethylamine (2.5 mmol) and 3-methoxybenzaldehyde (2.5 mmol) in 1,4-dioxane afforded the title compound as a white powder after recrystallization (43% yield, m.p. 249–251°C) .
Key SAR insights are derived from analogues in Table 2 of the cited study , which evaluated inhibitory activity against annexin A2–S100A10.
C5 Aryl Substituents
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4-Isopropylphenyl: Optimal hydrophobicity and steric bulk (IC50 = 14 μM) .
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3-Isopropylphenyl: Equipotent to para-isomer (IC50 = 11 μM), suggesting tolerance for meta substitution .
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Naphthyl/Chloro Derivatives: 2-Naphthyl (14) and 3,5-dichlorophenyl (30) groups retained activity (IC50 = 128 μM and 7 μM, respectively), highlighting the importance of aromatic π-stacking .
C4 Aroyl Groups
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3-Methoxybenzoyl: Electron-donating methoxy groups improve solubility without compromising affinity, as seen in analogues like 23 (IC50 = 9 μM) .
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4-Methylbenzoyl: Baseline substituent in lead compounds (e.g., 1a, IC50 = 14 μM) .
Pharmacological Activity
Annexin A2–S100A10 Inhibition
The compound’s core scaffold disrupts the annexin A2–S100A10 interaction, a key mediator of plasminogen activation and extracellular matrix degradation. In vitro assays demonstrate dose-dependent inhibition (pIC50 = 4.85–5.41), with trifluoromethyl derivatives (e.g., 27) showing superior potency (IC50 = 4 μM) .
Selectivity Profiling
Counterscreen assays against unrelated targets (e.g., proteases) revealed minimal off-target effects, with >90% signal retention at 50 μM for most analogues .
Future Directions
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In Vivo Efficacy Studies: Evaluate pharmacokinetics and antitumor activity in xenograft models.
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Derivatization: Explore fluorinated or prodrug variants to enhance bioavailability.
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Target Validation: Confirm mechanism via CRISPR knockout models.
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